3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile
Description
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a nitrile group through a dimethylpropanenitrile chain
Properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHLRRIMAGDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile typically involves the reaction of 2-fluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of 3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2-Fluorophenyl)-2,2-dimethylpropanamine.
Substitution: 3-(2-Methoxyphenyl)-2,2-dimethylpropanenitrile.
Scientific Research Applications
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile
- 3-(2-Bromophenyl)-2,2-dimethylpropanenitrile
- 3-(2-Methoxyphenyl)-2,2-dimethylpropanenitrile
Uniqueness
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable compound in medicinal chemistry and drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
